molecular formula C12H15NO2S B8050104 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide

4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide

Cat. No.: B8050104
M. Wt: 237.32 g/mol
InChI Key: NCIUAXAINSTJNR-UHFFFAOYSA-N
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Description

(+/-) 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclobutane] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-) 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclobutane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

(+/-) 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclobutane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(+/-) 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclobutane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (+/-) 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclobutane] exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclopentane]
  • 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclohexane]

Uniqueness

(+/-) 4-Amino-3,4-dihydro-1,1-dioxo-spiro[2H-1-benzothiopyran-2,1’-cyclobutane] is unique due to its specific spiro structure and the presence of both amino and dioxo functional groups. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c13-10-8-12(6-3-7-12)16(14,15)11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIUAXAINSTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=CC=CC=C3S2(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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